![molecular formula C9H13N B144676 4-Methylphenethylamine CAS No. 3261-62-9](/img/structure/B144676.png)
4-Methylphenethylamine
Overview
Description
Selective Monoamine Oxidase Inhibitors
The study of 4-aminophenethylamine derivatives, including 4-methylphenethylamine analogs, has shown that these compounds can selectively inhibit the A form of monoamine oxidase (MAO) in vitro. Some derivatives were particularly potent, such as 4-amino-2-fluoro-alpha-methylphenethylamine and 4-amino-2-chloro-alpha-methylphenethylamine, which inhibited MAO within monoaminergic neurons at lower doses than required for inhibition in other cells in vivo .
GC-MS Studies on Acylated Derivatives
GC-MS analysis of acylated derivatives of this compound regioisomers related to MDMA revealed that these compounds have mass spectra similar to MDMA. The study focused on differentiating these regioisomers through the formation of perfluoroacyl derivatives, which provided unique fragment ions for specific side-chain identification , , .
Synthesis and Antimicrobial Activity
A series of 4-aminophenethylamine derivatives carrying a sulfonamide moiety were synthesized and evaluated for their antimicrobial activity. The most potent compounds exhibited higher activity compared to reference drugs, with MIC values ranging from 3.9 to 31.3 µg/mL against various bacteria and fungi. Molecular modeling suggested that these compounds bind similarly to the co-crystallized ligand in the active site of dihydropteroate synthase .
Crystal and Molecular Structures
The crystal and molecular structures of various nitrophenethylamine derivatives were determined using X-ray crystallography. The study provided detailed information on the molecular conformations and intermolecular interactions of these compounds .
Monoamine Oxidase Inhibiting Activity
The synthesis and pharmacological testing of 4-methoxy-beta-hydroxyphenethylamine and its N-methylated derivatives showed that these compounds could inhibit monoamine oxidase and partially prevent reserpine-induced hypothermia in mice. The secondary amine was the most active in the series .
Electropolymerization Properties
New subphthalocyanines with polymerizable phenethylamine derivatives were synthesized and characterized. These compounds exhibited electropolymerization properties, allowing them to coat on electrode surfaces during oxidation reactions .
Synthesis from Tyrosine
An efficient procedure for synthesizing optically active 4-methoxy-alpha-methylphenylethylamine from L- or D-tyrosine was developed. This compound is a valuable chiral building block in medicinal chemistry .
Crystallographic Studies of an Azine Derivative
The azine derivative of a phenethylamine compound was synthesized and characterized. Single crystal X-ray diffraction revealed the molecular structure and intermolecular hydrogen bonding interactions. The compound's surface morphology was also studied using SEM analysis .
Scientific Research Applications
Mass Spectral Analysis and Derivatives
GC-MS Analysis of Acylated Derivatives : Research by Awad, Clark, and Deruiter (2007) focuses on the mass spectral analysis of acylated derivatives of 4-methoxy-3-methyl-phenethylamines, which are regioisomers of 4-methylphenethylamine. This study emphasizes the significance of mass spectral differentiation for isomeric forms, which is crucial for specific side-chain identification in these compounds (Awad, Clark, & Deruiter, 2007).
Study on Structure, Spectra, and Thermodynamic Properties : Chen Zira (2015) conducted research on the structures of phenethylamines, including 4-methoxy-α-methylphenethylamine, a derivative of this compound. The study used density functional theory to calculate thermodynamic properties, such as heat capacity and entropy, and also analyzed infrared and electronic spectra (Chen Zira, 2015).
Pharmacokinetics and Biochemical Properties
Synthesis and Antimicrobial Activity : Research by Ghorab et al. (2017) involved the synthesis of derivatives containing the this compound moiety. These compounds displayed significant antimicrobial activity, highlighting the potential pharmaceutical applications of this compound derivatives (Ghorab, Soliman, Alsaid, & Askar, 2017).
Synthetic Technology of N,N-Dimethyl-4-nitrobenzylamine : Wang Ling-ya (2015) explored the synthetic technology of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis that is widely used in medicine and chemical fields. This research highlights the industrial relevance of compounds related to this compound (Wang Ling-ya, 2015).
Molecular Design and Applications
- Functionalization and Design of 4-Methylene-4H-Pyran Merocyanines : Obydennov et al. (2022) developed a novel approach for constructing new classes of pyran fluorophores based on enamination, which included the modification of structures similar to this compound. This research contributes to the development of new fluorophores for applications in sensors and solar cells (Obydennov, Simbirtseva, Shirinkin, Kornev, & Sosnovskikh, 2022).
Mechanism of Action
Target of Action
4-Methylphenethylamine (4MPEA) is an organic compound that primarily targets the human trace amine-associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor in the brain that plays a key role in regulating neurotransmission .
Mode of Action
4MPEA acts as an agonist at the TAAR1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to TAAR1, 4MPEA stimulates the receptor’s activity. In addition to its agonistic action on TAAR1, 4MPEA appears to inhibit the human cytochrome P450 enzymes CYP1A2 and CYP2A6 . These enzymes are involved in the metabolism of various substances, and their inhibition can affect the metabolic fate of certain drugs.
Biochemical Pathways
The primary biochemical pathway affected by 4MPEA involves the modulation of TAAR1 activity. TAAR1 plays a crucial role in the regulation of neurotransmission in the brain . By acting as an agonist at this receptor, 4MPEA can influence the signaling of monoamine neurotransmitters, which are critical for various brain functions. The inhibition of cytochrome P450 enzymes CYP1A2 and CYP2A6 can also affect various biochemical pathways, as these enzymes are involved in the metabolism of a wide range of substances .
Pharmacokinetics
Phenethylamine is rapidly metabolized by monoamine oxidase B (MAO-B) in the small intestine, which converts it to phenylacetic acid . This suggests that for significant concentrations of 4MPEA to reach the brain, the dosage must be higher than for other methods of administration .
Result of Action
The molecular and cellular effects of 4MPEA’s action primarily involve the modulation of TAAR1 activity and the inhibition of cytochrome P450 enzymes. By acting as an agonist at TAAR1, 4MPEA can influence the signaling of monoamine neurotransmitters . This can have various effects on brain function, potentially influencing mood, cognition, and behavior. The inhibition of cytochrome P450 enzymes can affect the metabolism of various substances, potentially leading to altered drug responses .
Action Environment
The action, efficacy, and stability of 4MPEA can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other substances can influence its action. For example, the presence of certain drugs or substances can compete with 4MPEA for binding to TAAR1 or cytochrome P450 enzymes, potentially altering its effects . .
Safety and Hazards
4-Methylphenethylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, has acute oral toxicity, can cause skin corrosion/irritation and serious eye damage/eye irritation, and can cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2-(4-methylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJXAQYPOTYDLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186305 | |
Record name | p-Methylphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3261-62-9 | |
Record name | 2-(p-Tolyl)ethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3261-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Methylphenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003261629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3261-62-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30278 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Methylphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-methylphenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-METHYLPHENETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2APY7DEB6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of some common substituted phenethylamines?
A1: Several studies have focused on the structural characterization of substituted phenethylamines. For instance, 2,4-Dimethoxy-3-methylphenethylamine (2,4-Dimethoxy-3-methylphenethylamine) has been analyzed using techniques like 1H NMR, 13C NMR, GC/MS, and FTIR []. Similarly, researchers have investigated regioisomers of 3-methoxy-4-methylphenethylamine and 4-methoxy-3-methyl-phenethylamine, highlighting their structural similarities to 3,4-methylenedioxymethamphetamine (3,4-MDMA) []. These studies underscore the importance of analytical techniques in distinguishing between structurally similar compounds within this class.
Q2: How do researchers differentiate between closely related substituted phenethylamines using analytical techniques?
A2: Due to the close structural resemblance among various substituted phenethylamines, distinguishing them requires sophisticated analytical methods. Gas chromatography-mass spectrometry (GC-MS) has proven particularly valuable in this regard. Researchers have successfully differentiated regioisomers of 2-methoxy-4-methyl-phenethylamines, which share an isobaric relationship with 3,4-MDMA, by analyzing their perfluoroacyl derivatives using GC-MS []. This technique allows for the identification of unique fragment ions, enabling the specific identification of side-chain variations.
Q3: Can you elaborate on the application of GC-MS in analyzing substituted phenethylamines and its significance?
A3: GC-MS plays a crucial role in identifying and characterizing substituted phenethylamines, especially when dealing with regioisomers that possess nearly identical mass spectra in their native forms. By derivatizing these compounds, for example, by forming pentafluoropropionamides (PFPA) and heptafluorobutyrylamides (HFBA), researchers can significantly enhance their mass spectral individuality [, ]. This is because the fragmentation patterns of these derivatives provide unique insights into the side chain structure, allowing for clear differentiation even among closely related compounds.
Q4: Has there been research on the potential therapeutic effects of substituted phenethylamines?
A4: While much of the research on substituted phenethylamines focuses on their structural characterization and analytical detection, some studies explore their potential therapeutic applications. For example, one study investigated the ability of 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine (Lilly 110140) to prevent the depletion of brain serotonin caused by 4-chloroamphetamine in rats []. This research suggests that certain substituted phenethylamines might hold promise in modulating neurotransmitter levels, opening avenues for further investigation into their potential therapeutic benefits.
Q5: How does the structure of substituted phenethylamines relate to their biological activity?
A5: Understanding the structure-activity relationship (SAR) is crucial in medicinal chemistry. Research indicates that even subtle modifications in the structure of substituted phenethylamines can significantly impact their pharmacological effects. For example, the position of methoxy and methyl substituents on the phenethylamine ring can influence their interaction with biological targets, as observed in the study comparing regioisomers of 3-methoxy-4-methyl-phenethylamines and 4-methoxy-3-methyl-phenethylamines [].
Q6: Are there any studies investigating the in silico antiplasmodial activity of substituted phenethylamines?
A6: Yes, recent research has employed computational methods to assess the potential of substituted phenethylamines as antimalarial agents. A study investigated the in silico antiplasmodial effects of N-Ethyl-3-methoxy-4-methylphenethylamine derived from Andrographis paniculata on validated drug targets of Plasmodium falciparum []. This research highlights the growing application of computational tools in drug discovery, particularly in exploring the potential of natural products and their derivatives as sources of novel therapeutic agents.
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